molecular formula C13H17ClN2O B8281382 6-Chloro-n-cyclohexyl-2-methylnicotinamide

6-Chloro-n-cyclohexyl-2-methylnicotinamide

Cat. No.: B8281382
M. Wt: 252.74 g/mol
InChI Key: OAXNAMZFFFUADC-UHFFFAOYSA-N
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Description

6-Chloro-n-cyclohexyl-2-methylnicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the 6th position, a cyclohexyl group attached to the nitrogen atom, and a methyl group at the 2nd position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-n-cyclohexyl-2-methylnicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloronicotinic acid and cyclohexylamine.

    Amidation Reaction: The 6-chloronicotinic acid is reacted with cyclohexylamine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the corresponding amide.

    Methylation: The resulting amide is then methylated using a methylating agent, such as methyl iodide, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-n-cyclohexyl-2-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted nicotinamides.

Scientific Research Applications

6-Chloro-n-cyclohexyl-2-methylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-n-cyclohexyl-2-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-methylnicotinamide: Similar structure but lacks the cyclohexyl group.

    6-Chloro-N-methoxy-N-methylnicotinamide: Similar structure but has a methoxy group instead of a cyclohexyl group.

Uniqueness

6-Chloro-n-cyclohexyl-2-methylnicotinamide is unique due to the presence of the cyclohexyl group, which may confer different chemical and biological properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

6-chloro-N-cyclohexyl-2-methylpyridine-3-carboxamide

InChI

InChI=1S/C13H17ClN2O/c1-9-11(7-8-12(14)15-9)13(17)16-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,17)

InChI Key

OAXNAMZFFFUADC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(=O)NC2CCCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-methyl-6-chloronicotinic acid (300 mg, 1.75 mmol) and 1-hydroxybenzotriazole (260 mg, 1.92 mmol) was stirred in dichloromethane (25 ml) then triethylamine (561 ul, 4.02 mmol) and EDAC (401 mg, 2.1 mmol) were added and stirred for 5 minutes then cyclohexylamine (201 ul, 1.75 mmol) was added and the reaction was stirred for a further 16 hours at room temperature. The reaction was diluted with dichloromethane (25 ml), washed with sat. NaHCO3, 1M HCl, water, brine and dried over MgSO4, filtered and the solvent evaporated to give 6-chloro-2-methyl-N-cyclohexylnicotinamide (340 mg, 77%) as a fawn coloured powder
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
561 μL
Type
reactant
Reaction Step Two
Name
Quantity
401 mg
Type
reactant
Reaction Step Two
Quantity
201 μL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

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